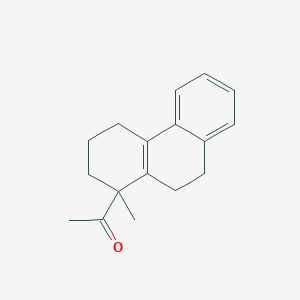
1-(1-Methyl-1,2,3,4,9,10-hexahydrophenanthren-1-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Methyl-1,2,3,4,9,10-hexahydrophenanthren-1-YL)ethan-1-one is an organic compound with a complex structure It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1,2,3,4,9,10-hexahydrophenanthren-1-YL)ethan-1-one typically involves multiple steps. One common method starts with the hydrogenation of phenanthrene to produce hexahydrophenanthrene. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such
Properties
CAS No. |
60078-88-8 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-(1-methyl-3,4,9,10-tetrahydro-2H-phenanthren-1-yl)ethanone |
InChI |
InChI=1S/C17H20O/c1-12(18)17(2)11-5-8-15-14-7-4-3-6-13(14)9-10-16(15)17/h3-4,6-7H,5,8-11H2,1-2H3 |
InChI Key |
HRTDRRUAKCGSBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCC2=C1CCC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14598848.png)

![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)
![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)



![3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14598901.png)

